molecular formula C18H20N2O B129302 (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile CAS No. 134002-27-0

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile

Cat. No.: B129302
CAS No.: 134002-27-0
M. Wt: 280.4 g/mol
InChI Key: IVJSBKKYHVODFT-INIZCTEOSA-N
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Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) is a chiral nitrile compound with a molecular formula of C₁₈H₁₈N₂ and a molecular weight of 262.35 g/mol . It serves as a critical intermediate in synthesizing darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder and urinary incontinence . The compound is also recognized as a degradation product and a process-related impurity (Cyano Pyrrolidine Impurity) in darifenacin formulations . Its stereochemistry (S-configuration) is essential for its role in pharmaceutical synthesis, as enantiomeric purity directly impacts biological activity .

Properties

IUPAC Name

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275720
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134002-27-0
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134002-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-α,α-Diphenyl-3-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Decarboxylation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid

The synthesis begins with the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a chiral precursor derived from natural tartaric acid. Under acidic conditions (e.g., hydrochloric acid), this step yields (R)-3-pyrrolidinol hydrochloride, preserving the stereochemical integrity of the pyrrolidine ring. The reaction proceeds at 80–100°C for 6–8 hours, achieving >95% conversion efficiency.

Tosylation and Nucleophilic Substitution

The (R)-3-pyrrolidinol intermediate undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. This step protects the amine group, forming 1-tosyl-3-(R)-hydroxypyrrolidine. Subsequent substitution with diphenylacetonitrile occurs via a nucleophilic displacement reaction. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the deprotonation of diphenylacetonitrile, enabling attack at the tosylated carbon.

Key Reaction Parameters:

  • Temperature: 0–5°C (to minimize racemization)

  • Solvent: Anhydrous THF or dimethylformamide (DMF)

  • Yield: 70–85% after purification by column chromatography.

Deprotection and Salt Formation

Deprotection of the tosyl group is achieved using hydrobromic acid (HBr) in acetic acid, yielding (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide. The choice of HBr over other acids ensures minimal racemization and high enantiomeric excess (>99%). Bromine acceptors like phenol are added to quench excess bromine, preventing side reactions.

Industrial Production Methods

Large-Scale Synthesis Optimization

Industrial processes employ continuous flow reactors to enhance scalability and reproducibility. For example, the nucleophilic substitution step (Section 1.2) is conducted in a plug-flow reactor at 10–20°C, reducing reaction time from 12 hours (batch) to 2 hours. Catalytic amounts of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions between diphenylacetonitrile and the tosylated intermediate.

Table 1: Comparative Analysis of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)122
Yield (%)7889
Enantiomeric Excess (%)98.599.3

Purification and Quality Control

Crude product is purified via crystallization from ethanol/water mixtures, achieving >99.5% HPLC purity. X-ray powder diffraction (XRPD) confirms crystalline structure consistency, with characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4°. Residual solvent analysis by gas chromatography ensures compliance with ICH guidelines (<0.1% THF).

Alternative Synthetic Approaches

Chiral Resolution Using Tartaric Acid

An alternative route involves resolving racemic 2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile using L-(+)-tartaric acid. The (S)-enantiomer forms a diastereomeric salt preferentially crystallizing from methanol, yielding 92–95% enantiomeric excess. This method is less favored industrially due to higher material costs.

Enzymatic Asymmetric Synthesis

Recent studies explore lipase-catalyzed kinetic resolution of pyrrolidine intermediates. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. While promising, this method remains experimental, with yields <50%.

Case Studies and Research Findings

Darifenacin Hydrobromide Synthesis

In a landmark study, this compound was hydrolyzed to 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide using sulfuric acid, followed by coupling with 5-chloroacetyl-2,3-dihydrobenzofuran to form darifenacin. The final step employs 48% aqueous HBr in n-butanol, achieving a 76% isolated yield.

Table 2: Analytical Data for Darifenacin Intermediate

ParameterValue
HPLC Purity (%)99.8
Melting Point (°C)192–194
[α]D²⁵+34.5 (c=1, CHCl₃)

Stability Under Accelerated Conditions

Forced degradation studies (40°C/75% RH for 6 months) show <0.2% formation of the (R)-enantiomer, confirming the synthetic route’s robustness.

Challenges and Optimization Strategies

Minimizing Racemization

Racemization at the pyrrolidine stereocenter is a critical concern. Strategies include:

  • Using low-polarity solvents (e.g., toluene) during substitution reactions.

  • Maintaining reaction temperatures below 10°C during deprotonation steps.

Solvent Recovery and Sustainability

Industrial plants recover >90% of THF via distillation, reducing environmental impact. Alternative solvents like cyclopentyl methyl ether (CPME) are under investigation for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the diphenyl acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. This compound can facilitate the synthesis of other biologically active molecules, making it valuable in medicinal chemistry .

Synthetic Routes
The synthesis typically involves several key steps:

  • Esterification : Tartaric acid is esterified with alcohol.
  • N-Deprotection : The N-deprotected diphenyl-3-pyrrolylacetamide is obtained.
  • Reaction with Tartaric Acid Ester : This step yields the final product through specific reaction conditions optimized for high yield and purity.

Biological Applications

Potential Therapeutic Uses
Research indicates that this compound may exhibit various biological activities. It has been studied for its potential interactions with serotonin receptors, particularly the 5-hydroxytryptamine receptor subtype 2C. This interaction suggests possible applications in treating mood disorders and obesity by modulating serotonin levels .

Mechanism of Action
The compound's mechanism of action involves its ability to bind to specific proteins or enzymes due to its pyrrolidine ring and diphenyl acetamide structure. This binding can potentially modulate the activity of these biomolecules, leading to various therapeutic effects.

Industrial Applications

Intermediate in Chemical Manufacturing
In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and other chemical products. Its unique properties enable the development of new materials and compounds that are essential in various applications across the chemical industry .

Case Studies

  • Study on Serotonin Receptor Interaction : A study demonstrated that this compound interacts selectively with the 5HT_2C receptor, indicating its potential use in developing treatments for psychiatric conditions such as depression and anxiety disorders.
  • Synthesis of Complex Molecules : Research documented the successful use of this compound as a precursor in synthesizing more complex organic molecules that exhibit pharmacological activity, showcasing its importance in drug discovery .

Mechanism of Action

The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and diphenyl acetamide structure allow it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have selective binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile

The R-enantiomer (CAS: 1229355-35-4) shares the same molecular formula but differs in stereochemistry. It is a known impurity in darifenacin synthesis and exhibits distinct pharmacological behavior. While the S-enantiomer contributes to darifenacin’s therapeutic activity, the R-form lacks target specificity and may interfere with M3 receptor binding .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 133099-11-3 1229355-35-4
Role in Darifenacin Intermediate/Degradation Product Synthesis Impurity
Biological Activity M3 Receptor Interaction (Indirect) Non-specific Binding
Commercial Availability Widely available as hydrobromide Limited to research use

Hydrobromide and Hydrochloride Salts

The compound is often stabilized as salts for improved solubility and handling:

  • (S)-Hydrobromide (CAS: 194602-27-2): 98% purity, available in 1g–5g quantities for research .

Salts exhibit distinct physical properties (e.g., melting points, solubility), though specific data remain undisclosed. The hydrobromide form is classified under EU hazard codes H302 (acute toxicity), H317 (skin sensitization), and H410 (aquatic toxicity) .

Tosylated Derivative: (S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile

This derivative (CAS: 133099-09-9) incorporates a tosyl group, enhancing stability during synthetic steps. It is priced at €72–€551 per 1g–10g, reflecting its utility as a protected intermediate in asymmetric synthesis . Unlike the parent compound, the tosyl group increases molecular weight (C₂₅H₂₄N₂O₂S) and alters chromatographic retention behavior .

Structural Analogues in Alzheimer’s Research

Pyrrolidin-3-yl compounds with beta-secretase (BACE1) inhibitory activity share structural motifs with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. These analogues prioritize substituent positioning on the pyrrolidine ring for enzyme binding, contrasting with the darifenacin intermediate’s focus on M3 receptor affinity .

Biological Activity

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

  • IUPAC Name: this compound
  • Molecular Formula: C18H18N2
  • Molecular Weight: 278.35 g/mol
  • CAS Number: 134002-27-0

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Esterification of Tartaric Acid: This step forms a tartaric acid ester.
  • N-Deprotection: The diphenyl-3-pyrrolylacetamide protecting group is removed.
  • Final Reaction: The N-unprotected compound reacts with tartaric acid ester to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind effectively to proteins and enzymes, potentially modulating their activity .

Pharmacological Effects

  • Antimicrobial Activity:
    • Studies have shown that related compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
    CompoundMIC (μM)Target Bacteria
    Compound A12.4S. aureus
    Compound B16.5E. coli
    Compound C60K. pneumoniae
  • Antifungal Activity:
    • Research indicates that certain derivatives possess antifungal properties as well, showing effectiveness against common fungal strains .
  • Neuropharmacological Effects:
    • The pyrrolidine moiety is known for its neuroactive properties, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antibacterial Screening:
    • A study evaluated the antibacterial activity of various synthesized alkaloids, including those derived from this compound. Results indicated that some derivatives exhibited potent activity against resistant bacterial strains, making them promising candidates for further development .
  • Structure-Activity Relationship (SAR):
    • Investigations into the SAR of related compounds revealed that modifications to the pyrrolidine ring significantly influenced their biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling diphenylacetonitrile with (S)-pyrrolidin-3-yl derivatives using sodium hydride as a base under inert conditions. For enantiomeric control, the Mitsunobu reaction is critical for O-tosylation of (R)-1-tosylpyrrolidin-3-ol to ensure retention of stereochemistry. Optimization includes temperature control (e.g., reflux in acetonitrile/ethanol mixtures) and monitoring via chiral HPLC (e.g., using a CHIRALPAK® column) to achieve >97% enantiomeric excess .

Q. How can researchers validate an RP-HPLC method for quantifying this compound and its process-related impurities?

  • Methodological Answer : A stability-indicating RP-HPLC method should use a C18 column with a gradient elution of methanol:acetonitrile:ammonium acetate buffer. Key parameters include:

  • Detection : UV at 220 nm for optimal sensitivity.
  • Validation : Assess linearity (1–200 µg/mL), precision (RSD <2%), and recovery (98–102%) for impurities like 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (Imp-1). Forced degradation studies (acid/base/oxidative stress) confirm specificity .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability studies show <5% degradation over 6 months when protected from humidity (tested via Karl Fischer titration for water content <0.1%) .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in this compound synthesis, particularly during tosylation or alkylation steps?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor chiral centers post-tosylation. Computational modeling (e.g., DFT calculations) can predict energy barriers for stereochemical inversion. For alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran, employ chiral GC-MS with a β-cyclodextrin column to track byproduct formation .

Q. What advanced techniques are suitable for impurity profiling of this compound, especially dimeric byproducts?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) in positive ion mode identifies dimeric impurities (e.g., m/z 650–700 range). High-resolution mass spectrometry (HRMS) confirms exact masses, while preparative HPLC isolates impurities for NMR structural elucidation (e.g., NOESY for spatial proximity analysis) .

Q. How do reaction kinetics influence the hydrolysis of the cyano group in this compound under acidic conditions?

  • Methodological Answer : Conduct pseudo-first-order kinetic studies using 95% sulfuric acid at varying temperatures (25–60°C). Monitor progress via FT-IR for CN stretch (2250 cm⁻¹) disappearance. Arrhenius plots reveal activation energy (Ea), while Hammett acidity correlations predict rate dependence on proton concentration .

Q. What in vitro pharmacological assays are used to evaluate the muscarinic receptor binding affinity of darifenacin intermediates like this compound?

  • Methodological Answer : Radioligand binding assays with [³H]-N-methylscopolamine on CHO-K1 cells expressing human M3 receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism®), and validate selectivity against M1/M2 subtypes using transfected HEK293 cells .

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